Unraveling N,N'-Bis[2-(phenylthio)phenyl]urea (CAS 102893-57-2): Mechanistic Origins and Analytical Control in Quetiapine Synthesis
Unraveling N,N'-Bis[2-(phenylthio)phenyl]urea (CAS 102893-57-2): Mechanistic Origins and Analytical Control in Quetiapine Synthesis
Target Audience: Researchers, Process Chemists, Analytical Scientists, and Drug Development Professionals.
Executive Summary
In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the identification, mechanistic understanding, and control of process-related impurities are paramount. N,N'-Bis[2-(phenylthio)phenyl]urea (CAS 102893-57-2) , widely recognized in the pharmaceutical industry as Quetiapine Impurity 3 or the Quetiapine Dimer , is a critical by-product encountered during the synthesis of the atypical antipsychotic drug Quetiapine[1][2].
As a Senior Application Scientist, I approach impurity profiling not merely as a compliance exercise, but as a window into the chemical dynamics of the synthetic process. This whitepaper deconstructs the physicochemical properties of this bis-urea derivative, elucidates the causality behind its formation, and provides a field-proven, self-validating analytical protocol for its quantification.
Chemical Identity and Physicochemical Properties
N,N'-Bis[2-(phenylthio)phenyl]urea is a symmetric, lipophilic molecule characterized by two diphenyl sulfide moieties linked via a central urea bridge. Its high molecular weight and lack of ionizable basic amines (unlike the Quetiapine API) significantly dictate its chromatographic behavior, necessitating specific organic modifiers for effective elution[3].
Table 1: Core Chemical Data
| Property | Value / Description |
| Chemical Name | 1,3-bis(2-(phenylthio)phenyl)urea |
| CAS Registry Number | 102893-57-2 |
| Molecular Formula | C₂₅H₂₀N₂OS₂ |
| Molecular Weight | 428.57 g/mol |
| Monoisotopic Mass | 428.10 Da |
| SMILES String | O=C(NC1=C(SC2=CC=CC=C2)C=CC=C1)NC3=C(SC4=CC=CC=C4)C=CC=C3 |
| Structural Class | Bis-urea derivative / Thioether |
Mechanistic Origins: The Genesis of the Dimer Impurity
To control an impurity, one must first understand the kinetics and thermodynamics of its formation. The synthesis of Quetiapine relies heavily on the intermediate 2-(phenylthio)aniline [4].
In the standard synthetic route, 2-(phenylthio)aniline is reacted with a carbonylating agent—typically phenyl chloroformate—to yield phenyl 2-(phenylthio)phenylcarbamate [5]. This carbamate is the intended precursor that subsequently undergoes cyclization and piperazine addition to form the dibenzothiazepine core of Quetiapine.
However, the carbamate intermediate is highly susceptible to nucleophilic attack. If the stoichiometry of the carbonylating agent is insufficient, or if the reaction temperature is not strictly maintained between 0–5°C, unreacted 2-(phenylthio)aniline can act as a nucleophile. It attacks the newly formed carbamate (or reacts directly with the phosgene equivalent twice), displacing the leaving group and forming the highly stable, symmetric N,N'-Bis[2-(phenylthio)phenyl]urea[4][5].
Caption: Genesis of the bis-urea impurity during Quetiapine API synthesis.
Analytical Profiling & Chromatographic Isolation
Because Quetiapine is administered at high maximum daily doses (up to 800 mg/day), the ICH Q3A(R2) guidelines mandate that any unknown or uncharacterized impurity must be controlled to a qualification threshold of ≤ 0.15% .
To achieve this, we employ a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). The lack of basic nitrogen atoms in the impurity means it will not ionize as readily as the API in low pH, making UV detection at 230 nm the primary quantitative tool, while MS serves as qualitative confirmation.
Step-by-Step RP-HPLC/ESI-MS Protocol
Rationale: The lipophilic thioether linkages of CAS 102893-57-2 result in strong retention on a C18 stationary phase. A gradient elution starting with high aqueous content ensures the polar API elutes early, while ramping up the organic modifier (Acetonitrile) forces the elution of the strongly retained dimer impurity.
Step 1: Standard and Sample Preparation
-
Reference Standard: Accurately weigh 1.0 mg of N,N'-Bis[2-(phenylthio)phenyl]urea reference standard[3]. Dissolve in 10 mL of HPLC-grade Methanol to create a 100 µg/mL stock solution. Dilute serially to create a calibration curve from 0.1 µg/mL to 1.5 µg/mL.
-
API Sample: Dissolve 50 mg of the Quetiapine API batch in 50 mL of Methanol (yielding a 1 mg/mL concentration). Sonicate for 5 minutes at 20°C to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
-
Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0 to suppress silanol ionization).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0–5 min: 20% B
-
5–20 min: Linear ramp to 80% B
-
20–25 min: Isocratic hold at 80% B (Elution window for the dimer impurity)
-
25–30 min: Return to 20% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Oven Temperature: 30°C.
Step 3: Detection and Mass Spectrometry Parameters
-
UV Detection: Set the Photodiode Array (PDA) detector to 230 nm (optimal absorbance for the conjugated aromatic thioether systems).
-
MS Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Target Ion: Monitor for the protonated molecular ion [M+H]+ at m/z 429.1 [3].
Step 4: System Suitability and Validation Criteria
-
Resolution ( Rs ): The method is only valid if the resolution between the Quetiapine API peak and the closest eluting impurity is ≥2.0 .
-
Sensitivity: The Signal-to-Noise ratio (S/N) for the 0.1 µg/mL standard (representing 0.01% relative to the API sample) must be ≥10 (Limit of Quantitation).
Caption: RP-HPLC/LC-MS workflow for the quantification of CAS 102893-57-2.
Conclusion & Process Optimization Strategy
The presence of N,N'-Bis[2-(phenylthio)phenyl]urea (CAS 102893-57-2) in a Quetiapine API batch is a direct indicator of thermal or stoichiometric excursions during the carbamylation stage of the synthesis. By implementing strict temperature controls (0–5°C) during the addition of phenyl chloroformate and ensuring a slight molar excess of the carbonylating agent, process chemists can suppress the nucleophilic side-reaction that generates this dimer[5].
Coupled with the robust RP-HPLC analytical method detailed above, manufacturers can ensure their API meets the stringent <0.15% threshold, safeguarding both regulatory compliance and patient safety.
References
-
Quetiapine Impurities - SynZeal. SynZeal Research. Available at: [Link]
Sources
- 1. Quetiapine Impurity 3 | CAS No- 102893-57-2 | NA [chemicea.com]
- 2. Quetiapine Impurities | SynZeal [synzeal.com]
- 3. Buy Online CAS Number 102893-57-2 - TRC - N,N'-Bis[2-(phenylthio)phenyl]urea | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
